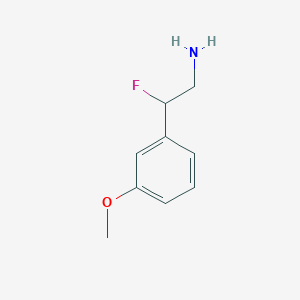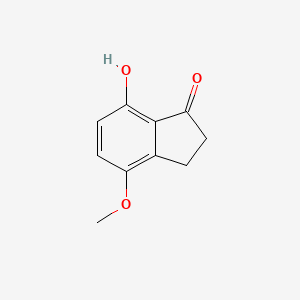
7-Hydroxy-4-methoxy-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-methoxy-1-indanone is a chemical compound belonging to the indanone family Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility
Mechanism of Action
Target of Action
1-indanone derivatives, which include 7-hydroxy-4-methoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown significant biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Mode of Action
It is known that 1-indanones can react with various substrates in the presence of brønsted or lewis acids . This reaction, known as the Nazarov reaction, is commonly used in the synthesis of 1-indanones .
Biochemical Pathways
It is known that 1-indanones can be involved in various cyclization reactions to construct fused and spirocyclic frameworks . These reactions can lead to the formation of various carbocyclic and heterocyclic skeletons .
Result of Action
1-indanone derivatives have been found to exhibit potent biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methoxy-1-indanone can be achieved through various synthetic routes. One common method involves the cyclization of 3-arylpropionic acids. For instance, the cyclization of 3-(4-methoxyphenyl)propionic acid under acidic conditions can yield the desired indanone derivative . Another approach involves the use of 6-methylcoumarin as a starting material, which undergoes a series of reactions to form the indanone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-methoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indanone core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound ketone derivatives.
Reduction: Formation of 7-hydroxy-4-methoxy-1-indanol.
Substitution: Formation of various substituted indanone derivatives depending on the substituent introduced.
Scientific Research Applications
7-Hydroxy-4-methoxy-1-indanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxy-1-indanone: Lacks the hydroxy group at the 7th position, resulting in different reactivity and applications.
7-Hydroxy-1-indanone:
4,7-Dimethoxy-1-indanone: Contains an additional methoxy group, leading to distinct chemical behavior and applications.
Uniqueness: 7-Hydroxy-4-methoxy-1-indanone is unique due to the presence of both hydroxy and methoxy groups, which confer specific reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-4-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPFEVASSGTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541089 |
Source


|
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98154-04-2 |
Source


|
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
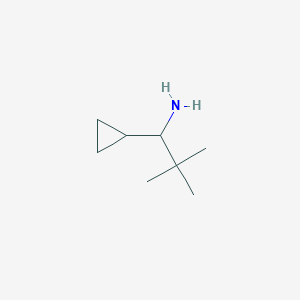
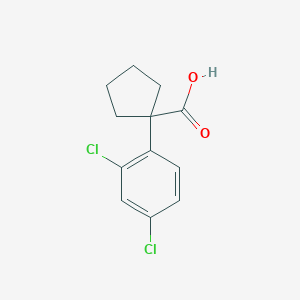

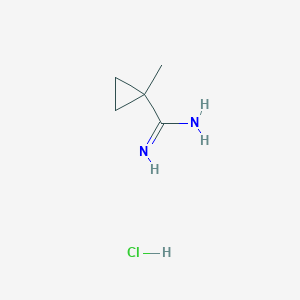
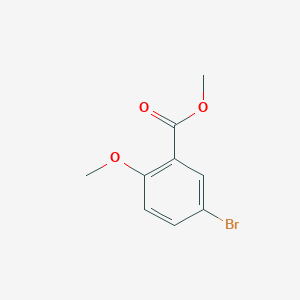
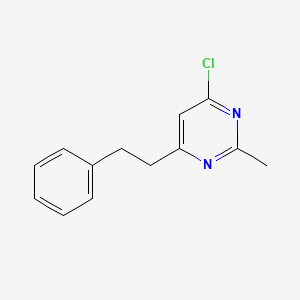
![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
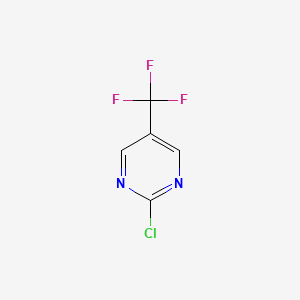
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)

